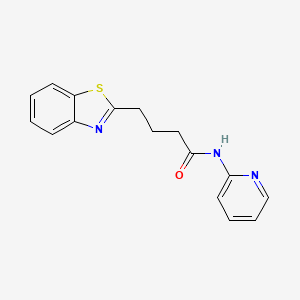![molecular formula C16H13F3N6O2S B12159628 N-(3-acetamidophenyl)-2-((3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B12159628.png)
N-(3-acetamidophenyl)-2-((3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N-(3-acetamidophenyl)-2-((3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound with a unique structure.
- It contains an acetamide group, a trifluoromethyl-substituted triazolopyridazine moiety, and a thioacetamide linkage.
- The trifluoromethyl group (CF₃) imparts interesting properties to the compound, making it valuable in synthetic chemistry and medicinal applications.
Preparation Methods
- Synthesis of this compound involves multiple steps due to its intricate structure.
- One synthetic route involves the condensation of 3-acetamidophenylamine with 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol.
- Industrial production methods may vary, but they typically rely on efficient and scalable synthetic processes.
Chemical Reactions Analysis
Oxidation: The thioacetamide linkage can undergo oxidation to form a sulfoxide or sulfone.
Reduction: Reduction of the trifluoromethyl group may yield a corresponding methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents: Reagents like hydrogen peroxide (for oxidation), reducing agents (for reduction), and nucleophiles (for substitution) are relevant.
Major Products: The specific products depend on reaction conditions and substituents.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and trifluoromethyl group.
Biological Studies: Investigating its interactions with enzymes, receptors, or cellular pathways.
Industry: Used as a building block for designing new compounds with desired properties.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with biological targets.
- Molecular pathways affected by its trifluoromethyl group could include enzyme inhibition, receptor modulation, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds: Other trifluoromethyl-containing compounds, such as trifluoromethyl ketones, exhibit diverse reactivity.
Uniqueness: N-(3-acetamidophenyl)-2-((3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide stands out due to its specific combination of functional groups.
Remember that this compound’s applications and properties continue to be explored, and further research will enhance our understanding of its potential
Properties
Molecular Formula |
C16H13F3N6O2S |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C16H13F3N6O2S/c1-9(26)20-10-3-2-4-11(7-10)21-13(27)8-28-14-6-5-12-22-23-15(16(17,18)19)25(12)24-14/h2-7H,8H2,1H3,(H,20,26)(H,21,27) |
InChI Key |
VLFTXEYTRFZDKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN3C(=NN=C3C(F)(F)F)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Z)-{2-[({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B12159545.png)
![methyl 2-chloro-5-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12159550.png)
![N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B12159559.png)
![1-(3,5-dichlorophenyl)-7,8-dimethyl-3-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12159560.png)
![(5,6-dimethoxy-1-methyl-1H-indol-2-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B12159563.png)
![N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B12159568.png)


![N'-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12159583.png)
![N-(3-chloro-4-fluorophenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12159591.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12159593.png)

![N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide](/img/structure/B12159608.png)
![N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12159611.png)
